2,7-Diacetamidofluorene
CAS No.: 304-28-9
Cat. No.: VC21257651
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 304-28-9 |
|---|---|
| Molecular Formula | C17H16N2O2 |
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | N-(7-acetamido-9H-fluoren-2-yl)acetamide |
| Standard InChI | InChI=1S/C17H16N2O2/c1-10(20)18-14-3-5-16-12(8-14)7-13-9-15(19-11(2)21)4-6-17(13)16/h3-6,8-9H,7H2,1-2H3,(H,18,20)(H,19,21) |
| Standard InChI Key | XBZBRCVCSVLJJZ-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)NC(=O)C |
| Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)NC(=O)C |
Introduction
Chemical Identity and Nomenclature
2,7-Diacetamidofluorene, with the CAS number 304-28-9, is a fluorene derivative containing two acetamido groups substituted at positions 2 and 7 of the fluorene backbone. The compound is known by several synonyms in the chemical literature, reflecting its structural characteristics and historical naming conventions.
Nomenclature and Identifiers
Table 1. Chemical Identifiers of 2,7-Diacetamidofluorene
| Parameter | Information |
|---|---|
| IUPAC Name | N-(7-acetamido-9H-fluoren-2-yl)acetamide |
| CAS Number | 304-28-9 |
| Molecular Formula | C₁₇H₁₆N₂O₂ |
| Molecular Weight | 280.32 g/mol |
| European Community (EC) Number | 206-153-1 |
| InChIKey | XBZBRCVCSVLJJZ-UHFFFAOYSA-N |
Common Synonyms
The compound is referenced in scientific literature under various alternative names, including:
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2,7-Di(acetamido)fluorene
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2,7-Bis(acetamido)fluorene
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N,N'-(9H-Fluorene-2,7-diyl)diacetamide
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2,7-Acetylaminofluorene
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2,7-Diacetylaminofluorene
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2,7-Fluorenylbisacetamide
Physicochemical Properties
2,7-Diacetamidofluorene exhibits specific physical and chemical properties that determine its behavior in various chemical environments and applications.
Physical Properties
Table 2. Physical Properties of 2,7-Diacetamidofluorene
| Property | Value |
|---|---|
| Physical State | Colorless solid |
| Melting Point | 281 °C |
| Boiling Point | 423.04 °C (estimated) |
| Density | 1.0999 g/cm³ (estimated) |
| Refractive Index | 1.5500 (estimated) |
| LogP | 2.28 |
| pKa | 14.52 ± 0.20 (predicted) |
These physical properties indicate that 2,7-Diacetamidofluorene is a stable solid at room temperature with a relatively high melting point, characteristic of aromatic compounds with hydrogen bonding capabilities .
Molecular Structure
The molecular structure consists of a fluorene core (a tricyclic aromatic hydrocarbon) with acetamido groups (-NHCOCH₃) attached at positions 2 and 7. The fluorene backbone contains two benzene rings fused to a five-membered ring, creating a rigid planar structure. The acetamido groups extend from the benzene rings, contributing to the compound's ability to form hydrogen bonds .
Synthesis and Preparation
Several synthetic routes have been reported for the preparation of 2,7-Diacetamidofluorene. While the search results don't provide a direct synthesis method for this specific compound, related synthetic approaches can be inferred from the synthesis of similar compounds.
Analytical Methods
Analytical techniques for detecting, identifying, and quantifying 2,7-Diacetamidofluorene are essential for research and quality control purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC has been documented as an effective method for analyzing 2,7-Diacetamidofluorene. A reverse-phase HPLC method has been developed using:
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Column type: Newcrom R1 (reverse-phase column with low silanol activity)
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Mobile phase: Acetonitrile, water, and phosphoric acid (can be replaced with formic acid for MS compatibility)
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Detection: UV absorption
This method is scalable and can be used for both analytical determinations and preparative separations. For faster analysis, columns with smaller 3 μm particles are available for UPLC applications .
Related Compounds
Several structurally related compounds provide context for understanding the properties and potential applications of 2,7-Diacetamidofluorene.
Fluorene Derivatives
Table 3. Structurally Related Compounds to 2,7-Diacetamidofluorene
| Compound Name | CAS Number | Relationship to 2,7-Diacetamidofluorene |
|---|---|---|
| 2,7-Diaminofluorene | 525-64-4 | Precursor (unacetylated form) |
| 2,7-Diacetyl fluorene | 961-27-3 | Contains acetyl instead of acetamido groups |
| 2-Acetylaminofluorene | 53-96-3 | Contains only one acetamido group |
| 9-Fluorenone-2,7-dicarboxylic acid | 792-26-7 | Oxidized fluorene with carboxylic acid groups |
These related compounds share the fluorene backbone but differ in their functional groups, resulting in varied physical, chemical, and biological properties .
Comparison with 2,7-Dichlorodihydrofluorescein Diacetate
2,7-Dichlorodihydrofluorescein diacetate (H₂DCFDA), while sharing a similar nomenclature pattern with 2,7-diacetamidofluorene, is structurally distinct and belongs to the fluorescein family rather than the fluorene family. H₂DCFDA is widely used as a fluorogenic probe for detecting reactive oxygen species in living cells .
Key differences include:
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